5-Bromo-2-iodothiazole

Übersicht

Beschreibung

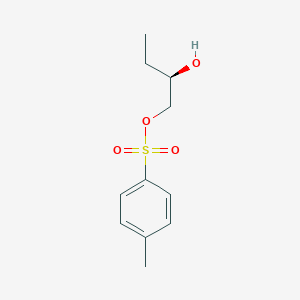

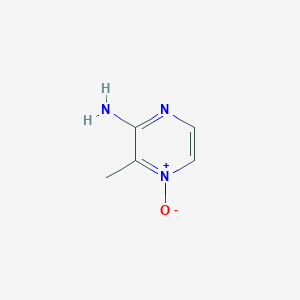

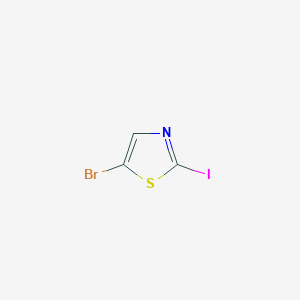

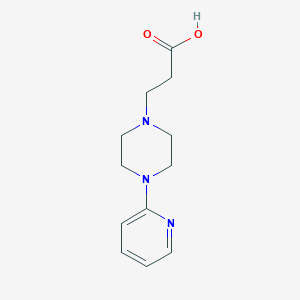

5-Bromo-2-iodothiazole is a chemical compound with the CAS Number: 108306-64-5 . It has a molecular weight of 290.93 and its InChI code is 1S/C3H2BrINS/c4-2-1-6-3 (5)7-2/h1,7H .

Synthesis Analysis

While specific synthesis methods for 5-Bromo-2-iodothiazole were not found in the search results, thiazole derivatives have been synthesized from various starting materials in different research .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-iodothiazole is C3HBrINS . The InChI key is BXABEUZTABKQDJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Bromo-2-iodothiazole has a predicted boiling point of 299.2±32.0 °C and a predicted density of 2.626±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazole-Containing Compounds

5-Bromo-2-iodothiazole: is a key building block in the synthesis of various thiazole-containing compounds. Thiazoles are prominent in biologically active natural products and pharmaceuticals. For instance, they are found in antibiotics like thiostrepton and in anticancer agents such as epothilone . The ability to introduce functional groups at specific positions on the thiazole ring through metalation reactions, such as lithiation and silylation, is crucial for the synthesis of these complex molecules.

Metalation Reactions

The compound is used in metalation reactions, which are a set of chemical processes that attach a metal atom to an organic molecule. Metalation of thiazoles, including 5-Bromo-2-iodothiazole , is a pivotal step in creating metalated intermediates for further chemical reactions. These reactions are instrumental in the total synthesis of complex molecules, such as the thiazolyl peptide GE2270A, showcasing the versatility of 5-Bromo-2-iodothiazole in synthetic chemistry .

Antiproliferative Agents

Research has explored the use of 5-Bromo-2-iodothiazole derivatives as antiproliferative agents against cancer cell lines. These derivatives have been compared to cisplatin, a common chemotherapy drug, and some have shown better or comparable activity with lower toxicity . This highlights the potential of 5-Bromo-2-iodothiazole in cancer research, particularly in the design of new therapeutic agents.

α-Glucosidase Inhibitors

In the quest for new treatments for diabetes, 5-Bromo-2-iodothiazole derivatives have been synthesized and evaluated as potential inhibitors of the α-glucosidase enzyme. This enzyme plays a role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing blood sugar levels in diabetic patients .

Indole Phytoalexin Derivatives

5-Bromo-2-iodothiazole: is also involved in the synthesis of indole phytoalexin derivatives. These natural compounds, produced by plants as a defense mechanism, have shown a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The brominated derivatives of these compounds could lead to the development of new drugs with improved efficacy .

Cross-Coupling Reactions

The compound is integral in cross-coupling reactions, which are a group of reactions that join two organic groups together using a metal catalyst. 5-Bromo-2-iodothiazole can be used to create intermediates that participate in Stille, Negishi, and Suzuki cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, particularly in pharmaceutical synthesis .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is a key intermediate in organic synthesis , suggesting that it may interact with a variety of biological targets.

Mode of Action

Its chemical structure, which includes bromine and iodine atoms, allows it to be used in the synthesis of various organic compounds . This suggests that it may interact with its targets through covalent bonding, given the reactivity of halogens.

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-2-iodothiazole are currently unknown. It’s worth noting that thiazole derivatives, to which this compound belongs, are key components in a variety of functional molecules used in everyday applications .

Pharmacokinetics

Its molecular weight of 29093 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

It’s known that this compound is used as an important intermediate in organic synthesis , suggesting that it may have a wide range of effects depending on the specific context of its use.

Action Environment

The action of 5-Bromo-2-iodothiazole may be influenced by various environmental factors. For instance, its stability at room temperature suggests that it may be sensitive to heat. Furthermore, its solubility in organic solvents indicates that its action may be influenced by the polarity of its environment.

Eigenschaften

IUPAC Name |

5-bromo-2-iodo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrINS/c4-2-1-6-3(5)7-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEQBVRCNVCFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrINS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546085 | |

| Record name | 5-Bromo-2-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-iodothiazole | |

CAS RN |

108306-64-5 | |

| Record name | 5-Bromo-2-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-iodo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

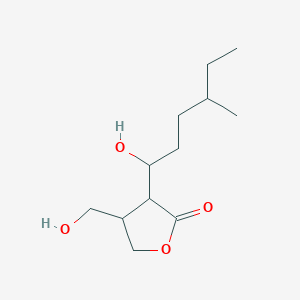

![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)